molecular formula C24H18O4 B14251018 5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol CAS No. 212334-00-4

5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14251018
CAS No.: 212334-00-4
M. Wt: 370.4 g/mol
InChI Key: IFGUNGNZIDPUHC-UHFFFAOYSA-N
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Description

5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is an organic compound with a complex structure that includes multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol typically involves multiple steps, including the formation of biphenyl and phenoxyphenol intermediates. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Reduced phenolic compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Phenoxyphenoxy)[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of phenoxy and biphenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in the development of new pharmaceuticals .

Properties

CAS No.

212334-00-4

Molecular Formula

C24H18O4

Molecular Weight

370.4 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-4-(4-phenoxyphenoxy)phenol

InChI

InChI=1S/C24H18O4/c25-23-9-5-4-8-21(23)22-16-20(14-15-24(22)26)28-19-12-10-18(11-13-19)27-17-6-2-1-3-7-17/h1-16,25-26H

InChI Key

IFGUNGNZIDPUHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC(=C(C=C3)O)C4=CC=CC=C4O

Origin of Product

United States

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